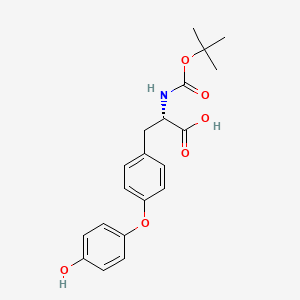

Boc-L-thyronine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQLVQSODALTBB-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Utility of Boc-L-thyronine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-(tert-butoxycarbonyl)-L-thyronine (Boc-L-thyronine), a critical synthetic intermediate in the fields of medicinal chemistry and biochemical research. We will dissect its molecular architecture, explore rational synthetic strategies, detail methods for structural confirmation, and illuminate its applications in the development of novel therapeutics and research tools.

Core Chemical Structure and Stereochemistry

This compound is a derivative of L-thyronine, the fundamental backbone of thyroid hormones. Its structure can be deconstructed into three key components: the thyronine core, the L-alanine side chain, and the N-terminal protecting group.

-

Thyronine Core: The defining feature is a diphenyl ether linkage—two phenyl rings connected by an oxygen atom. This core structure is the scaffold upon which biologically active thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are built through iodination of the phenyl rings.[1] L-thyronine itself is the non-iodinated parent compound.

-

L-Alanine Side Chain: Attached to one of the phenyl rings is an L-alanine side chain. The "L" designation refers to the stereochemical configuration at the alpha-carbon (the carbon atom adjacent to the carboxyl group), which is the natural stereoisomer for amino acids in biological systems. This configuration is crucial for molecular recognition by enzymes and receptors.

-

N-α-tert-butoxycarbonyl (Boc) Group: The amine functional group of the L-alanine side chain is protected by a tert-butoxycarbonyl (Boc) group. This is a acid-labile protecting group, meaning it is stable under a wide range of reaction conditions but can be selectively removed using mild acids. Its purpose is to prevent the highly nucleophilic amine from participating in unintended side reactions, primarily during peptide bond formation.[2][3] This strategic protection is fundamental to its utility in multi-step organic synthesis.[3]

The combination of these features makes this compound an ideal building block for introducing the thyronine scaffold into more complex molecules.

Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₆ | [4][5] |

| Molecular Weight | 373.40 g/mol | [4][5] |

| CAS Number | 1213135-25-1 | [4] |

| Appearance | Typically a white to off-white solid | [6] |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C)OC2=CC=C(C=C2)O |

Synthesis and Purification Strategy

The synthesis of this compound is not a trivial one-step process. It requires a carefully planned route to ensure the correct connectivity and to manage the various reactive functional groups. The most logical approach begins with the more readily available precursor, L-tyrosine, and involves two principal stages: N-terminal protection followed by the formation of the diphenyl ether bond.

The causality behind this strategy is rooted in selective protection. The amine group of L-tyrosine must first be masked by the Boc group to prevent it from interfering with the subsequent ether formation step.

Representative Synthetic Workflow

Caption: Synthetic pathway for this compound from L-Tyrosine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established chemical principles for Boc protection and ether synthesis.[1][7][8]

Step 1: N-α-Boc Protection of L-Tyrosine

-

Dissolve L-Tyrosine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to deprotonate the carboxylic acid and facilitate dissolution.[7][8]

-

Cool the solution in an ice bath (0 °C).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while stirring vigorously. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Once the reaction is complete, perform an aqueous workup. Acidify the aqueous layer with a mild acid (e.g., 0.5 M HCl) to protonate the carboxylate of the product.

-

Extract the product, Boc-L-tyrosine, into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.[7]

Step 2: Diphenyl Ether Formation (Ullmann-type Coupling)

-

Dissolve the Boc-L-tyrosine from Step 1 in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a suitable arylating agent, such as a p-hydroxyphenyl derivative, and a copper catalyst (e.g., CuI) with a ligand.

-

Add a base, such as potassium carbonate (K₂CO₃), to facilitate the coupling reaction.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform a workup by diluting with water and extracting the product into an organic solvent.

-

The crude product is then purified.

Step 3: Purification

-

The crude this compound is typically purified using flash column chromatography on silica gel.

-

A solvent gradient system, such as ethyl acetate in hexanes, is employed to separate the desired product from unreacted starting materials and byproducts.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield pure this compound.

Structural Elucidation and Analytical Characterization

Confirmation of the structure and assessment of purity are achieved through a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating analytical system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular framework. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition (C₂₀H₂₃NO₆).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, ensuring it is free from starting materials and byproducts.

Expected NMR Spectroscopic Data

| Technique | Expected Chemical Shift (ppm) | Assignment and Rationale |

| ¹H NMR | ~ 9.0 - 10.0 | Singlet, 1H (Phenolic -OH). Exchangeable with D₂O. |

| ~ 6.8 - 7.4 | Multiplets, 8H (Aromatic protons on both phenyl rings). | |

| ~ 5.0 | Broad doublet, 1H (Amide -NH). Exchangeable with D₂O. | |

| ~ 4.2 - 4.5 | Multiplet, 1H (Alpha-proton, -CH(NHBoc)-). | |

| ~ 2.9 - 3.2 | Multiplet, 2H (Beta-protons, -CH₂-Ar). | |

| ~ 1.4 | Singlet, 9H (tert-butyl protons of the Boc group). This is a highly characteristic signal.[7] | |

| ¹³C NMR | ~ 170 - 175 | Carbonyl carbon of the carboxylic acid (-COOH). |

| ~ 155 - 157 | Carbonyl carbon of the Boc group (-C=O). | |

| ~ 115 - 160 | Aromatic carbons. | |

| ~ 80 | Quaternary carbon of the Boc group (-C(CH₃)₃). | |

| ~ 55 | Alpha-carbon (-CH(NHBoc)-). | |

| ~ 37 | Beta-carbon (-CH₂-Ar). | |

| ~ 28 | Methyl carbons of the Boc group (-C(CH₃)₃). |

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in its ability to be incorporated into larger molecules, primarily peptides and custom-synthesized thyroid hormone analogs.

A. Building Block in Peptide Synthesis

The primary application of this compound is as a protected amino acid for Solid-Phase Peptide Synthesis (SPPS). The Boc group ensures that the amine terminus is unreactive during the coupling of the carboxylic acid to the growing peptide chain.[2]

Caption: Role of this compound in a Boc-SPPS cycle.

B. Synthesis of Thyroid Hormone Analogs

Researchers synthesize novel analogs of thyroid hormones to study their structure-activity relationships (SAR) and to develop isoform-selective ligands for thyroid hormone receptors (TRα and TRβ).[11][12] this compound serves as a key starting material for these syntheses. By chemically modifying the core structure (e.g., through iodination or addition of other functional groups), scientists can create compounds with tailored properties, such as:

-

Improved metabolic stability.

-

Selective binding to TRβ, which is a target for treating metabolic disorders like dyslipidemia with reduced cardiac side effects.[12]

-

Use as molecular probes to investigate hormone-receptor interactions.

C. Preparation of Labeled Compounds

This compound can be used to synthesize isotopically labeled versions (e.g., with ¹³C or ¹⁵N) of thyronine-containing molecules.[7] These labeled compounds are invaluable in metabolic studies, receptor binding assays, and as internal standards for quantitative mass spectrometry.

Conclusion

This compound is a strategically designed molecule whose structure is optimized for its role as a synthetic building block. The stable, yet selectively cleavable, Boc protecting group, combined with the biologically relevant L-thyronine core, makes it an indispensable tool for peptide chemists and drug discovery scientists. Its use facilitates the exploration of the complex biology of thyroid hormones and enables the rational design of next-generation therapeutics for a range of metabolic and endocrine disorders.

References

-

Emmett, J. C., & Willard, A. K. (1988). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 31(1), 37-54. [Link]

-

de Castro, G. V., et al. (2015). Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. Orbital: The Electronic Journal of Chemistry, 7, 282-291. [Link]

-

de Castro, G. V., et al. (2015). Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators. ResearchGate. [Link]

- Lin, H. Z., et al. (n.d.). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Provided by Google search results, direct link not available.

- Google Patents. (n.d.). TWI755628B - Method of synthesizing thyroid hormone analogs and polymorphs thereof.

-

VU Research Repository. (n.d.). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. [Link]

- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Pradhan, K., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1148-1153. [Link]

-

MySkinRecipes. (n.d.). Boc-3,5,3'-triiodo-L-thyronine. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

Sources

- 1. vuir.vu.edu.au [vuir.vu.edu.au]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-3,5,3'-triiodo-L-thyronine [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. N-(tert-Butoxycarbonyl)-L-tyrosine | 3978-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 9. BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Analogues of Thyroid Hormones: Nuclear Receptor Modulators | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 12. researchgate.net [researchgate.net]

Introduction: Situating Boc-L-Thyronine in Synthetic and Medicinal Chemistry

An In-depth Technical Guide to the Core Chemical Properties and Characteristics of Boc-L-Thyronine

N-α-tert-Butyloxycarbonyl-L-thyronine (this compound) is a synthetically modified derivative of L-thyronine, the fundamental amino acid backbone of thyroid hormones. The introduction of the tert-butyloxycarbonyl (Boc) protecting group to the α-amino function of L-thyronine is a critical strategic maneuver in chemical synthesis. This modification temporarily masks the nucleophilicity of the amino group, thereby preventing unwanted side reactions during subsequent chemical transformations, most notably in the exacting process of peptide synthesis.[][2]

L-thyronine itself is a non-proteinogenic amino acid derivative central to the study of thyroid hormone metabolism, serving as the direct precursor to thyroxine (T4) and triiodothyronine (T3).[3] By controlling the reactivity of L-thyronine's amino group, this compound becomes an invaluable building block for researchers. It facilitates the precise, stepwise assembly of complex peptides containing the thyronine moiety, enabling detailed investigations into hormone-receptor interactions, the development of novel therapeutic peptides, and the synthesis of thyroid hormone analogs for metabolic research.[4] This guide provides a detailed examination of the core chemical properties, synthesis, characterization, and applications of this compound, offering a technical resource for its effective utilization in research and drug development.

Physicochemical and Structural Characteristics

The defining feature of this compound is the acid-labile Boc group, which imparts increased stability under neutral or basic conditions and enhances solubility in organic solvents compared to its parent amino acid, L-thyronine.[][5] These properties make it highly suitable for multi-step synthetic schemes, particularly in solid-phase peptide synthesis (SPPS).[6]

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(tert-butoxycarbonylamino)-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | Inferred from L-thyronine |

| Molecular Formula | C₂₀H₂₃NO₆ | Calculated |

| Molecular Weight | 373.40 g/mol | Calculated |

| Appearance | Expected to be a white to off-white or slightly yellow powder | [5] |

| Solubility | Soluble in DMSO, sparingly soluble in Methanol. Expected to have good solubility in various organic solvents (e.g., DCM, Dioxane). Soluble in aqueous base. | [7] |

| Storage Conditions | Store at 2-8°C in a dry, dark place to ensure stability. | [5] |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most commonly achieved by reacting L-thyronine with di-tert-butyl dicarbonate, (Boc)₂O, under basic conditions. This method is widely adopted for Boc protection of amino acids due to its high efficiency and the benign nature of its byproducts (tert-butanol and CO₂).

Causality of Experimental Choices

The choice of a biphasic solvent system (e.g., an aqueous base with an organic solvent like dioxane or THF) is deliberate. L-thyronine is soluble in the aqueous basic phase, where the deprotonated amino group is activated for nucleophilic attack. The (Boc)₂O reagent resides primarily in the organic phase. This setup controls the reaction rate and minimizes potential side reactions. Maintaining a basic pH (typically >10) is critical to ensure the amino group remains deprotonated and thus maximally reactive towards the electrophilic carbonyl carbon of the (Boc)₂O.

Detailed Synthesis Protocol

-

Dissolution: Dissolve L-thyronine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M sodium hydroxide (NaOH) solution. The volume should be sufficient to fully dissolve the starting material.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while stirring vigorously.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Extraction):

-

Remove the organic solvent (dioxane) under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer again to 0°C and acidify to a pH of 2-3 using a cold, dilute acid (e.g., 1 M HCl or citric acid). This step protonates the carboxylic acid, causing the this compound product to precipitate.

-

-

Isolation & Purification:

-

Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and remove the solvent in vacuo to yield the crude product.

-

-

Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: A Comparative Analysis

Definitive characterization of this compound relies on standard spectroscopic methods. While specific spectra for this compound are not widely published, its expected spectral characteristics can be accurately inferred from data for the closely related and well-documented compound, Boc-L-tyrosine.[9][10]

-

¹H NMR (400 MHz, DMSO-d₆): The ¹H NMR spectrum is expected to show characteristic signals for the Boc group as a singlet around 1.3-1.4 ppm (9H). Aromatic protons from the two phenyl rings will appear in the range of 6.6-7.3 ppm. The α-proton (α-CH) will be a multiplet around 4.0-4.2 ppm, and the β-protons (β-CH₂) will appear as multiplets between 2.7-3.0 ppm.[9] The key difference from Boc-L-tyrosine would be the more complex aromatic region due to the presence of the second phenoxy ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong, characteristic absorption bands. A broad peak from 2500-3300 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid. A sharp, intense peak around 1700-1730 cm⁻¹ is indicative of the C=O stretch from the carboxylic acid and the urethane of the Boc group.[10][11] Another key absorption will be the N-H stretch from the Boc-protected amine, typically around 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 374.4, or the sodium adduct [M+Na]⁺ at m/z 396.4. A characteristic fragmentation pattern would involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da).[12][13]

Core Applications in Scientific Research

The utility of this compound spans peptide chemistry, endocrinology, and medicinal chemistry, primarily serving as a controlled precursor for more complex molecules.

Solid-Phase Peptide Synthesis (SPPS)

This compound is an essential reagent for incorporating the thyronine residue into a growing peptide chain using the Boc/Bzl SPPS strategy.[4] In this methodology, the N-α-Boc group serves as a temporary protecting group, which is removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).[6][14] This allows for the sequential elongation of the peptide on a solid support. The use of this compound ensures that the thyronine unit is added with its amino group protected, preventing self-polymerization and directing the coupling reaction to the desired N-terminus of the resin-bound peptide.[2]

Synthesis of Thyroid Hormone Analogs and Prodrugs

Researchers utilize this compound as a starting material for the synthesis of novel thyroid hormone analogs. The protected amino acid allows for selective modifications on the phenolic rings, such as targeted iodination or the addition of other functional groups, before the final deprotection of the amino acid moiety.[15] Furthermore, Boc-protected thyroxine has been explored as a prodrug strategy to achieve a more sustained release of the active hormone.[16] this compound serves as a non-iodinated control and precursor in the development of such therapeutic strategies.

Biochemical and Endocrinological Studies

The incorporation of this compound into synthetic peptides enables the creation of specific probes and inhibitors for studying thyroid hormone receptors and related metabolic pathways. These synthetic peptides can help elucidate the structural requirements for hormone-receptor binding and activation, providing critical insights for designing drugs to manage thyroid-related disorders.[17]

Key Experimental Protocol: Boc Group Deprotection

The removal of the Boc group is a fundamental step to liberate the free amine for subsequent coupling reactions or to yield the final, deprotected molecule. The standard and most reliable method employs trifluoroacetic acid (TFA).

Mechanism and Rationale

TFA is a strong acid that protonates the oxygen of the Boc group's carbonyl, initiating its cleavage. The resulting tert-butyl carbocation is highly reactive and can cause unwanted alkylation of sensitive residues like tryptophan or methionine. To prevent this, a "scavenger" such as triisopropylsilane (TIS) or anisole is added to the cleavage cocktail to trap the tert-butyl cation.[][2]

Step-by-Step Deprotection Protocol

-

Preparation: Dissolve the this compound-containing compound in a minimal amount of an appropriate solvent, typically dichloromethane (DCM).

-

Cleavage Cocktail: Prepare a cleavage solution of 25-50% TFA in DCM (v/v). If the substrate contains sensitive residues, add 1-5% of a scavenger (e.g., TIS).

-

Reaction: Add the cleavage cocktail to the dissolved substrate at room temperature and stir for 30-60 minutes.[18] The reaction progress can be monitored by TLC.

-

Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

Precipitation: Add cold diethyl ether to the residue. The deprotected product, now an amine salt (trifluoroacetate salt), will precipitate out of the non-polar ether.

-

Isolation: Collect the solid product by filtration or centrifugation, wash with additional cold ether, and dry under vacuum.[19]

Boc Deprotection Workflow Diagram

Caption: Workflow for the acid-mediated deprotection of this compound.

Conclusion

N-α-tert-Butyloxycarbonyl-L-thyronine is a cornerstone intermediate for chemical and biomedical research centered on the thyroid hormone axis. Its strategic design, leveraging the acid-labile Boc protecting group, provides chemists with precise control over synthetic pathways. This enables the construction of complex peptides, the development of novel hormone analogs, and the detailed exploration of metabolic and endocrine systems. A thorough understanding of its chemical properties, synthesis, and reaction protocols, as detailed in this guide, is essential for its effective application in advancing pharmaceutical and biological sciences.

References

-

Fields, G. B. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Peptide synthesis and applications, 1-16. Retrieved from [Link]

- Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BOC-L-Tyrosine: A Versatile Intermediate for Chemical Research and Development. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Proceedings, 1(2), 1-2. Retrieved from [Link]

-

Ho, S. J., et al. (2015). The Synthesis of 13C9-15N-Labeled 3,5-Diiodothyronine and Thyroxine. Thyroid, 25(6), 729-735. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information_OBC_rev1. Retrieved from [Link]

-

ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Pennington, M. W. (2013). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 1047, 23-32. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Vairamani, M., et al. (1990). Mass spectra of t-butyloxycarbonyl (BOC)-protected peptides. Organic Mass Spectrometry, 25(2), 97-100. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-tyr(boc)-OH. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA?. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Peeters, R. P., et al. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Clinical Chemistry, 66(5), 686-696. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). Retrieved from [Link]

Sources

- 2. peptide.com [peptide.com]

- 3. A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]

- 8. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 9. BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repository.ias.ac.in [repository.ias.ac.in]

- 14. chempep.com [chempep.com]

- 15. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. nbinno.com [nbinno.com]

- 18. Boc Deprotection - TFA [commonorganicchemistry.com]

- 19. rsc.org [rsc.org]

Foundational Principles: The Strategic Imperative of Amine Protection

An In-Depth Technical Guide to the Synthesis of N-Boc-L-Thyronine from L-Thyronine

This guide provides a comprehensive, scientifically grounded protocol for the synthesis of N-(tert-Butoxycarbonyl)-L-thyronine (N-Boc-L-thyronine) from its parent amino acid, L-thyronine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a framework for robust characterization and validation.

In the intricate field of peptide synthesis and the chemical modification of biomolecules, the selective protection of functional groups is a cornerstone of success. The amino group of an amino acid is a potent nucleophile, readily participating in reactions that would otherwise be undesirable during carboxyl group activation or side-chain modification. The tert-Butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its stability under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenolysis, yet its facile removal under moderately acidic conditions.[1][2]

The reaction to install the Boc group proceeds via the nucleophilic attack of the deprotonated amino group of L-thyronine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is driven forward by the formation of the stable carbamate product and the decomposition of the unstable intermediate, tert-butoxycarbonic acid, into carbon dioxide and tert-butanol. The use of a base is critical to deprotonate the amine, thereby increasing its nucleophilicity.

Synthesis Workflow: From Starting Material to Purified Product

The following diagram outlines the comprehensive workflow for the synthesis, purification, and characterization of N-Boc-L-thyronine.

Caption: Workflow for the synthesis and analysis of N-Boc-L-thyronine.

Detailed Experimental Protocol

This protocol is designed based on established methods for the Boc-protection of analogous amino acids, such as L-tyrosine, and adapted for L-thyronine.[3][4]

Reagents and Equipment

| Reagent / Equipment | Grade / Specification | Purpose |

| L-Thyronine | ≥98% Purity | Starting Material |

| Di-tert-butyl dicarbonate | Reagent Grade | Boc Protecting Agent |

| Sodium Hydroxide (NaOH) | ACS Grade, Pellets | Base for Deprotonation |

| Potassium Bisulfate (KHSO₄) | ACS Grade, Solid | Acid for Workup/Neutralization |

| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction Solvent |

| n-Hexane or Diethyl Ether | ACS Grade | Crystallization/Pulping Solvent |

| Anhydrous Sodium Sulfate | ACS Grade, Granular | Drying Agent |

| Deionized Water | Type I or II | Solvent |

| Round-bottom flask | Appropriate size (e.g., 250 mL) | Reaction Vessel |

| Magnetic Stirrer & Stir Bar | - | Agitation |

| Ice Bath | - | Temperature Control |

| Separatory Funnel | - | Liquid-Liquid Extraction |

| Rotary Evaporator | - | Solvent Removal |

| Büchner Funnel & Filter Flask | - | Solid Filtration |

| Analytical Instruments | NMR Spectrometer, LC-MS, HPLC, Melting Point App. | Product Characterization |

Step-by-Step Synthesis Procedure

-

Dissolution of L-Thyronine: In a 250 mL round-bottom flask, suspend L-thyronine (1.0 eq) in deionized water (approx. 10-15 mL per gram of thyronine). With vigorous stirring, add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise until the L-thyronine is fully dissolved and the solution is strongly basic (pH ≈ 12). The formation of the sodium salt of L-thyronine significantly increases its aqueous solubility.[4]

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of (Boc)₂O and to minimize potential side reactions.

-

Boc Anhydride Addition: To the cooled, stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise over 15-20 minutes. Ensure the temperature does not rise above 10 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure complete conversion. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, acidifying it, extracting with EtOAc, and spotting against the starting material.

-

Acidification: After the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of potassium bisulfate (KHSO₄) with stirring until the pH of the solution reaches 2-3.[3] This step protonates the carboxylate, neutralizes excess base, and quenches the reaction. The N-Boc-L-thyronine product, being less water-soluble than its salt form, may precipitate or form an oil.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x volume of the aqueous layer). The N-Boc-L-thyronine product is significantly more soluble in ethyl acetate than in the acidic aqueous phase.[4]

-

Washing: Combine the organic extracts and wash them sequentially with deionized water (1 x volume) and then with a saturated brine solution (1 x volume). The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This should yield the crude N-Boc-L-thyronine as a viscous oil or foam.[3]

-

Purification by Crystallization: To the crude oily product, add a minimal amount of a non-polar solvent such as n-hexane or diethyl ether while stirring or sonicating to induce crystallization.[5]

-

Pulping: Once a solid has formed, add a larger volume of the same non-polar solvent (e.g., 10 times the volume/weight of the crude product) and stir the resulting slurry (pulping) at room temperature for 1-2 hours. This process washes away more soluble impurities.[5]

-

Final Product Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold n-hexane and dry it under high vacuum to a constant weight.

Product Characterization and Validation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized N-Boc-L-thyronine.

Physicochemical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₂₀H₂₃NO₆

-

Molecular Weight: 373.40 g/mol

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for the successful validation of N-Boc-L-thyronine.

| Analysis Technique | Expected Results |

| ¹H NMR | A characteristic singlet peak integrating to 9 protons at δ ≈ 1.4 ppm (C(CH₃)₃). Aromatic protons of the two phenyl rings will appear in the δ 6.5-7.5 ppm region. The α-proton (CH) of the amino acid backbone will be a multiplet around δ 4.2-4.5 ppm. The β-protons (CH₂) will appear as multiplets around δ 2.8-3.2 ppm.[3][6] |

| ¹³C NMR | A characteristic signal for the nine equivalent methyl carbons of the Boc group at δ ≈ 28.5 ppm. A quaternary carbon signal for the Boc group's C(CH₃)₃ at δ ≈ 80 ppm. The Boc carbonyl carbon (C=O) will be around δ ≈ 155 ppm. Signals for the aromatic carbons and the amino acid backbone carbons (α-CH, β-CH₂, COOH) will also be present.[7][8] |

| Mass Spectrometry | ESI-MS (+): Expected [M+H]⁺ at m/z = 374.16, [M+Na]⁺ at m/z = 396.14. ESI-MS (-): Expected [M-H]⁻ at m/z = 372.14. In-source fragmentation may show a loss of the Boc group (100 Da) or isobutylene (56 Da).[9] |

| HPLC | A single major peak with purity ≥98% when analyzed using a suitable reversed-phase column (e.g., C18) and mobile phase (e.g., gradient of acetonitrile/water with 0.1% TFA).[5] |

| Melting Point | A sharp melting point range, characteristic of a pure crystalline compound. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

-

Reagent Handling: Di-tert-butyl dicarbonate can cause irritation. Sodium hydroxide is corrosive. Potassium bisulfate is acidic. Handle all reagents in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

- THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. (n.d.). Journal of Biological Chemistry.

- Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Proceedings, 1(1), 1-2.

- Supporting information_OBC_rev1. (2016). The Royal Society of Chemistry.

- L-Thyronine. (n.d.). BOC Sciences.

- L-Thyroxine - Product Inform

- 3,3',5-Triiodo-L-thyronine - Product Inform

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

- Zheng, G. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Liothyronine Sodium. (n.d.). ChemBK. [Link]

- Sugiura, M., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2843.

- Shandong Jincheng Courage Chemical Co ltd. (2021). Crystallization method of Boc-amino acid.

- Norton, R. S., et al. (1996). 1H and 13C NMR relaxation studies of molecular dynamics of the thyroid hormones thyroxine, 3,5,3'-triiodothyronine, and 3,5-diiodothyronine. Journal of Medicinal Chemistry, 39(22), 4343-50.

- Kabat, M., & Miles, D. H. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(38), 152317.

-

A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. (2007). ResearchGate. [Link]

-

Experimental Procedures. (n.d.). The Royal Society of Chemistry. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals. [Link]

-

Purification, crystallization and preliminary crystallographic analysis of the putative thiamine-biosynthesis protein PH1313 from Pyrococcus horikoshii OT3. (2004). Acta Crystallographica Section D: Biological Crystallography, 60(Pt 10), 1858–1860. [Link]

-

Korevaar, T. I. M., et al. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Clinical Chemistry, 66(4), 556–566. [Link]

-

Tsujikawa, K., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 31(2), 269–275. [Link]

-

Purification, crystallization and preliminary crystallographic analysis of archaeal 6-pyruvoyl tetrahydrobiopterin synthase homologue PH0634 from Pyrococcus horikoshii OT3. (2004). Acta Crystallographica Section D: Biological Crystallography, 60(Pt 10), 1855–1857. [Link]

-

A comprehensive mass spectral library for human thyroid tissues. (2021). bioRxiv. [Link]

-

Dimethyl 5-(tert-butyl 2-carbamoylpyrrolidine-1-carboxyloyl) benzene-1, 3-dioate. (n.d.). The Royal Society of Chemistry. [Link]

-

Comprehensive Mass Spectral Libraries of Human Thyroid Tissues and Cells. (2023). Scientific Data, 10, 899. [Link]

-

Berridge, N. J. (1945). The purification and crystallization of rennin. The Biochemical Journal, 39(2), 179–186. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 1H and 13C NMR relaxation studies of molecular dynamics of the thyroid hormones thyroxine, 3,5,3'-triiodothyronine, and 3,5-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Differences Between Boc-L-thyronine and L-thyronine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the fundamental distinctions between L-thyronine and its N-tert-butyloxycarbonyl (Boc) protected counterpart, Boc-L-thyronine. As a senior application scientist, the following sections are structured to deliver not just a comparative overview, but a functional understanding of why these differences are critical in experimental design, chemical synthesis, and biological application. We will explore the causality behind their divergent properties and provide actionable protocols for their use.

The Fundamental Distinction: Chemical Structure and its Implications

The core difference between L-thyronine and this compound lies in a single, yet profound, chemical modification: the presence of a tert-butyloxycarbonyl (Boc) protecting group on the primary amine of the L-thyronine backbone. This modification fundamentally alters the molecule's reactivity, solubility, and biological activity.

L-thyronine is an aromatic amino acid derivative that forms the basic structure of thyroid hormones.[1] Its primary amine is a nucleophilic and basic center, making it reactive in many chemical transformations.

This compound , on the other hand, has this reactive amine "masked" by the bulky, electron-withdrawing Boc group. This protection strategy is a cornerstone of modern organic synthesis, particularly in peptide chemistry, as it allows for selective reactions at other sites of the molecule without unintended interference from the amine group.[2]

Below is a diagram illustrating this fundamental structural difference.

Caption: Chemical structures of L-thyronine and this compound.

Comparative Physicochemical Properties

The addition of the Boc group significantly impacts the physicochemical properties of the thyronine molecule. These differences are critical for considerations in experimental design, such as solvent selection and purification strategies.

| Property | L-thyronine | This compound | Rationale for Difference |

| Molecular Formula | C₁₅H₁₅NO₄[3] | C₂₀H₂₃NO₆ | Addition of the C₅H₈O₂ Boc group. |

| Molecular Weight | 273.28 g/mol [3] | 373.4 g/mol | Increased mass from the Boc group. |

| Appearance | Slightly yellow powder[4] | Typically a white to off-white powder[5] | The Boc group can alter the crystalline structure. |

| Melting Point | ~255 °C[3] | Varies, but generally lower than L-thyronine. | The bulky Boc group can disrupt crystal lattice packing. |

| Solubility | Sparingly soluble in water; soluble in dilute acids and bases. | Generally insoluble in water; soluble in many organic solvents (e.g., DCM, THF, ethyl acetate).[6] | The nonpolar Boc group increases lipophilicity. |

| Reactivity of Amine | Nucleophilic and basic. | Non-nucleophilic and non-basic. | The lone pair of electrons on the nitrogen is delocalized into the carbonyl of the Boc group. |

| Stability | Stable under general conditions. | Stable to most nucleophiles and bases, but labile to strong acids.[7][8] | The carbamate linkage is susceptible to acid-catalyzed cleavage.[9] |

Biological Activity: A Tale of Two Molecules

The most significant functional difference between L-thyronine and this compound is their biological activity.

L-thyronine itself is the precursor to the biologically active thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] These hormones are crucial regulators of metabolism, growth, and development.[4] They exert their effects by binding to thyroid hormone receptors in the cell nucleus, which in turn regulate gene transcription.[10][11][12]

This compound , due to the modification of its primary amine, is biologically inert in the context of thyroid hormone signaling. The Boc group prevents the molecule from being recognized by the enzymes that convert it to T3 and T4, and it is unable to bind to thyroid hormone receptors. Its utility is not in its biological effect, but as a protected building block for the synthesis of more complex molecules, such as peptides or targeted drug conjugates, where the thyronine structure is a desired component.[13][14]

Caption: Contrasting biological fates of L-thyronine and this compound.

Applications in Research and Development

The distinct properties of L-thyronine and this compound dictate their applications in scientific research and drug development.

-

L-thyronine and its iodinated derivatives (T3 and T4) are primarily used in:

-

Endocrinology Research: To study the mechanisms of thyroid hormone action, metabolism, and their roles in various physiological and pathological states.

-

Drug Development: As lead compounds for the design of thyromimetics, which are molecules that mimic the effects of thyroid hormones, potentially for treating conditions like dyslipidemia.

-

Cell Biology: To investigate the effects of thyroid hormones on cell proliferation, differentiation, and metabolism.[15][16]

-

-

This compound is exclusively a tool for chemical synthesis, with key applications in:

-

Peptide Synthesis: As a protected amino acid for incorporation into peptide chains. This is crucial for creating peptides with specific biological activities that involve the thyronine structure.[17]

-

Combinatorial Chemistry: In the generation of libraries of compounds for high-throughput screening in drug discovery.

-

Synthesis of Complex Molecules: As a starting material for multi-step organic syntheses of targeted therapies or diagnostic agents.[18]

-

Experimental Protocols: The Boc Deprotection of this compound

A critical experimental procedure for any researcher using this compound is the removal of the Boc protecting group to yield the free amine of L-thyronine. This is a necessary step to unmask the reactive amine for subsequent reactions or to generate the final, biologically active (or potentially active) molecule. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[9][19]

Protocol: Acidic Deprotection of this compound using Trifluoroacetic Acid (TFA)

Objective: To quantitatively remove the Boc protecting group from this compound.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

Round bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: In a clean, dry round bottom flask, dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of this compound).

-

Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and add a stir bar. Purge the flask with nitrogen or argon.

-

Addition of TFA: Slowly add an equal volume of TFA to the DCM solution (a 1:1 v/v mixture of TFA:DCM is common).[20] The addition should be done dropwise to control any potential exotherm.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar product spot. Reaction times are typically 1-2 hours.[20]

-

Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed two to three times.

-

Isolation: The resulting product is the trifluoroacetate salt of L-thyronine. It can be used directly in the next step or further purified if necessary.

Causality and Trustworthiness of the Protocol:

-

Why TFA? TFA is a strong acid that effectively protonates the carbonyl oxygen of the Boc group, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to give the free amine.[9]

-

Why DCM? DCM is an excellent solvent for both the starting material and the reagents and is relatively inert under the reaction conditions.

-

Why Anhydrous Conditions? While not strictly necessary for the deprotection itself, using anhydrous solvent minimizes potential side reactions if other sensitive functional groups are present in the molecule.

-

Self-Validation: The completeness of the reaction can be easily validated by analytical techniques such as ¹H NMR (disappearance of the characteristic ~1.4 ppm singlet of the nine tert-butyl protons) or LC-MS (observation of the correct mass for the deprotected product).

Caption: Workflow for the deprotection of this compound.

Analytical Characterization

Distinguishing between L-thyronine and this compound analytically is straightforward due to their significant structural and mass differences.

-

High-Performance Liquid Chromatography (HPLC): Due to the increased lipophilicity of the Boc group, this compound will have a significantly longer retention time on a reverse-phase HPLC column compared to L-thyronine.[21]

-

Mass Spectrometry (MS): There will be a clear mass difference of 100.05 Da (the mass of the Boc group minus a proton) between the two compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most telling feature in the ¹H NMR spectrum of this compound is a large singlet peak at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. This peak is absent in the spectrum of L-thyronine.

Conclusion

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

PubChem. (n.d.). L-Thyronine. National Center for Biotechnology Information. [Link]

-

DailyMed. (n.d.). LIOTHYRONINE SODIUM tablet. U.S. National Library of Medicine. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Liothyronine Sodium?[Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]

-

Probes & Drugs. (n.d.). LIOTHYRONINE. [Link]

- Rillahan, C. D., et al. (2014). The Synthesis of 13C9-15N-labeled 3,5-diiodothyronine and thyroxine. Steroids, 92, 73-78.

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. [Link]

-

Pediatric Oncall. (n.d.). Liothyronine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

-

Wikipedia. (n.d.). Liothyronine. [Link]

-

PubChem. (n.d.). Liothyronine. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Thyronine. [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BOC-L-Tyrosine: A Versatile Intermediate for Chemical Research and Development. [Link]

-

MySkinRecipes. (n.d.). Boc-3,5,3'-triiodo-L-thyronine. [Link]

- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

- de Farias, F. P., et al. (2016). Studies toward the synthesis of the L-thyroxine hormone. Blucher Chemistry Proceedings, 4(1), 58-61.

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

- Agbaw, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23831-23838.

-

ResearchGate. (2025). Determination of Liothyronine and Levothyroxine in Dietary Supplements by HPLC Using a Pre-column Derivative. [Link]

-

Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. [Link]

- Patel, D. P., et al. (2019). Development and Validation of Total Levothyroxine and Total Liothyronine in Human Serum using Chemiluminescence Micro Particle Immunoassay and Its Application to Bioequivalence Study.

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. [Link]

- Mellen, W. J., & Wentworth, B. C. (1967). Comparison of biological activity of injected and orally administered L-thyroxine, L-triiodothyronine and thyroprotein in fowls. Proceedings of the Society for Experimental Biology and Medicine, 126(1), 157-161.

- Lin, H. Y., et al. (2005). L-Thyroxine vs. 3,5,3'-triiodo-L-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase. American Journal of Physiology-Cell Physiology, 289(3), C643-C651.

- Google Patents. (n.d.).

-

Oncohema Key. (2016). Thyroid Hormone Structure–Function Relationships. [Link]

- Davis, P. J., & Davis, F. B. (2005). Nongenomic actions of L-thyroxine and 3,5,3'-triiodo-L-thyronine. Focus on "L-Thyroxine vs. 3,5,3'-triiodo-L-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase". American Journal of Physiology-Cell Physiology, 289(3), C641-C642.

- Helbing, C. C., et al. (2016). Rethinking the biological relationships of the thyroid hormones, l-thyroxine and 3,5,3'-triiodothyronine. Comparative Biochemistry and Physiology Part D: Genomics and Proteomics, 18, 1-10.

Sources

- 1. Thyronine - Wikipedia [en.wikipedia.org]

- 2. genscript.com [genscript.com]

- 3. L-Thyronine | C15H15NO4 | CID 5461103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-THYRONINE | 1596-67-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-L-Tyr(tBu)-OH | 47375-34-8 [chemicalbook.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. DailyMed - LIOTHYRONINE SODIUM tablet [dailymed.nlm.nih.gov]

- 11. What is the mechanism of Liothyronine Sodium? [synapse.patsnap.com]

- 12. Liothyronine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 14. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 15. L-Thyroxine vs. 3,5,3'-triiodo-L-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nongenomic actions of L-thyroxine and 3,5,3'-triiodo-L-thyronine. Focus on "L-Thyroxine vs. 3,5,3'-triiodo-L-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Boc-3,5,3'-triiodo-L-thyronine [myskinrecipes.com]

- 18. nbinno.com [nbinno.com]

- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 20. Boc Deprotection - TFA [commonorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing and Validating Boc-L-Thyronine and Its Derivatives

An In-Depth Technical Guide for Drug Development and Biochemical Research

Introduction: Navigating the Nomenclature of Protected Thyroid Hormones

In the precise world of synthetic chemistry and drug development, the purity and structural integrity of starting materials are paramount. For researchers working with thyroid hormone analogs, peptide-drug conjugates, or developing novel therapeutics targeting thyroid hormone pathways, N-(tert-butoxycarbonyl)-L-thyronine (Boc-L-thyronine) and its iodinated derivatives are critical building blocks. However, the subtle but significant differences between L-thyronine, L-triiodothyronine (T3), and L-thyroxine (T4) can be a source of confusion when sourcing reagents.

This guide provides a comprehensive overview of the commercial landscape for this compound and its more commonly researched counterparts, Boc-L-triiodothyronine and Boc-L-thyroxine. It is designed to equip researchers, scientists, and drug development professionals with the expertise to select reliable suppliers and, crucially, to validate the quality of these reagents in-house.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids. Its role is to prevent the amine from participating in unwanted side reactions during multi-step syntheses, such as peptide synthesis. It can be readily removed under specific acidic conditions, making it a cornerstone of modern synthetic organic chemistry.

The foundational structure is L-thyronine. The biologically active thyroid hormones are its iodinated forms:

-

L-Triiodothyronine (T3): Contains three iodine atoms.

-

L-Thyroxine (T4): Contains four iodine atoms.

The following diagram illustrates the relationship between these key compounds.

Caption: Workflow for supplier selection and in-house quality control of research-grade reagents.

Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules, capable of separating the main compound from process-related impurities and degradation products. [1] Objective: To determine the percentage purity of the Boc-protected thyronine compound.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid

-

Sample of this compound

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm or 254 nm

-

Gradient: A typical starting gradient would be 30% B, ramping to 95% B over 20 minutes, holding for 5 minutes, and then re-equilibrating at 30% B. This gradient should be optimized based on the specific compound.

-

-

Data Analysis: Integrate the peak areas of all detected peaks. Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Experimental Protocol 2: Structural Confirmation by ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for confirmation of the Boc group, the thyronine backbone, and the aromatic protons.

Objective: To confirm the chemical structure of the Boc-protected thyronine.

Instrumentation & Reagents:

-

NMR Spectrometer (300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Sample of this compound

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures.

-

Data Analysis:

-

Boc Group: Look for a characteristic singlet peak around 1.4 ppm, integrating to 9 protons, which corresponds to the nine equivalent protons of the tert-butyl group.

-

Aromatic Protons: Identify the signals in the aromatic region (typically 6.5-8.0 ppm) and confirm their splitting patterns and integration, which will be specific to the iodination pattern (thyronine, T3, or T4).

-

Aliphatic Protons: Analyze the signals corresponding to the alpha- and beta-protons of the amino acid backbone.

-

Compare the obtained spectrum with a reference spectrum if available, or with predicted chemical shifts.

-

Experimental Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound, providing a fundamental check of its identity. [1] Objective: To verify the molecular weight of the Boc-protected thyronine.

Instrumentation & Reagents:

-

Mass spectrometer with an Electrospray Ionization (ESI) source

-

Methanol or Acetonitrile (LC-MS grade)

-

Formic acid

-

Sample of this compound

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a mixture of methanol or acetonitrile and water, typically containing 0.1% formic acid to promote ionization.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Look for the protonated molecular ion peak [M+H]⁺. For example:

Conclusion

The successful application of this compound and its iodinated derivatives in research is critically dependent on the quality of the starting material. By carefully selecting suppliers that provide robust analytical documentation and by implementing a rigorous in-house validation workflow encompassing HPLC, NMR, and MS, researchers can ensure the scientific integrity of their work. This diligence mitigates the risk of experimental artifacts arising from impure or misidentified reagents and builds a foundation of trustworthiness and reproducibility in the resulting data.

References

-

Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers. Qingdao Fengchen Technology and trade. [Link]

-

Boc L Tyrosine (25G) - Cenmed Enterprises. Cenmed Enterprises. [Link]

-

boc-l-tyr-oh amino acids manufacturers - Corey Organics. Corey Organics. [Link]

-

Boc-3,5,3'-triiodo-L-thyronine - MySkinRecipes. MySkinRecipes. [Link]

-

Studies toward the synthesis of the L-thyroxine hormone. 14th Brazilian Meeting on Organic Synthesis. [Link]

-

THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. National Institutes of Health. [Link]

-

Resolution and binding site determination of D,L-thyronine by high-performance liquid chromatography... PubMed. [Link]

- CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents.

-

Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]

-

Certificate of Analysis: Ketoprofen | PDF - Scribd. Scribd. [Link]

-

Depletion of L-3,5,3'-Triiodothyronine and L-Thyroxine in Euthyroid Calf Serum for Use in Cell Culture Studies... ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to Boc-L-Thyronine: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of N-α-(tert-Butoxycarbonyl)-L-thyronine (Boc-L-thyronine), a crucial derivative of the thyroid hormone precursor, L-thyronine. Designed for researchers, scientists, and professionals in drug development, this document delineates the fundamental properties, synthesis, purification, and characterization of this compound. Furthermore, it delves into its significant applications, particularly in peptide synthesis and as a building block in the development of novel therapeutics.

Core Compound Specifications

A foundational understanding of a compound begins with its essential identifiers and physicochemical properties. This compound is a synthetically modified amino acid, where the amino group of L-thyronine is protected by a tert-butoxycarbonyl (Boc) group. This protection is pivotal for its utility in controlled chemical syntheses.

| Property | Value | Source(s) |

| CAS Number | 1213135-25-1 | [1][2] |

| Molecular Formula | C₂₀H₂₃NO₆ | [1][2] |

| Molecular Weight | 373.40 g/mol | [1][3] |

| Synonyms | N-Boc-O-(4-hydroxyphenyl)-L-tyrosine, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4-hydroxyphenoxy)phenyl)propanoic acid | [2] |

The Strategic Importance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry.[] Its widespread use is attributable to its unique chemical properties that allow for the strategic protection and deprotection of amino groups. The Boc group is stable under a wide range of reaction conditions, including those that are basic or nucleophilic, yet it can be readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[][5][6] This differential lability is the lynchpin of Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS).[6]

The introduction of the Boc group to L-thyronine enhances its solubility in organic solvents commonly used in synthesis and prevents unwanted side reactions at the amino terminus during peptide chain elongation.[7] This strategic protection allows for the specific and controlled incorporation of the thyronine moiety into complex peptide sequences, which is critical for the development of targeted therapeutics and research probes.[7]

Synthesis and Purification of this compound: A Methodological Overview

The synthesis of this compound typically involves the reaction of L-thyronine with a Boc-introducing reagent. A common and effective method is the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar Boc-protection reactions)

-

Dissolution: L-thyronine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group, making it nucleophilic. The pH is typically adjusted to be strongly basic (pH ≥ 12).[8]

-

Reaction: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a suitable organic solvent (e.g., dioxane or THF), is added portion-wise to the stirred solution of L-thyronine. The reaction is typically conducted at room temperature.[8][9]

-

Workup: After the reaction is complete, the mixture is washed with a nonpolar organic solvent (e.g., hexane or ether) to remove unreacted (Boc)₂O and other nonpolar impurities. The aqueous layer is then acidified to a pH of approximately 2-3 with a cold, dilute acid (e.g., HCl or KHSO₄). This protonates the carboxylic acid, causing the this compound to precipitate or be extractable into an organic solvent.[8]

-

Extraction and Purification: The product is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[9]

-

Crystallization: The crude product is then purified by crystallization from an appropriate solvent system to yield pure this compound.[8]

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the thyronine backbone, the aromatic rings, and the tert-butyl group of the Boc protecting group. The large singlet corresponding to the nine equivalent protons of the tert-butyl group is a hallmark of Boc-protected compounds.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, including the carbonyl carbons of the carboxylic acid and the Boc group, as well as the aromatic and aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to assess its purity. Techniques such as Electrospray Ionization (ESI) are commonly used. The expected mass-to-charge ratio ([M+H]⁺) for this compound would be approximately 374.41. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound. A reversed-phase column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent like TFA. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of scientific research and pharmaceutical development, primarily owing to its structural relationship to thyroid hormones.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to incorporate the thyronine residue into peptide chains.[7] This is particularly relevant in the synthesis of analogs of thyrotropin-releasing hormone (TRH) and other neuropeptides where the thyronine structure is of interest. The Boc group ensures that the amino terminus of the thyronine residue does not participate in the peptide bond formation until it is selectively deprotected.

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Development of Thyroid Hormone Analogs

This compound serves as a key precursor in the synthesis of various thyroid hormone analogs. These analogs are instrumental in studying the structure-activity relationships of thyroid hormone receptors (THRs) and in the development of selective THR modulators for the treatment of metabolic disorders, such as dyslipidemia and obesity, without causing adverse effects on the heart and other tissues.

Signaling Pathway Investigations

Thyroid hormones exert their effects through complex signaling pathways, primarily involving nuclear thyroid hormone receptors that act as ligand-activated transcription factors.[12] However, non-genomic actions mediated by membrane receptors like integrin αVβ3 are also recognized.[13] Synthetically accessible derivatives like this compound are crucial for creating labeled probes (e.g., fluorescent or radiolabeled) to investigate these signaling cascades, receptor binding kinetics, and cellular uptake mechanisms.

Caption: Simplified overview of genomic and non-genomic thyroid hormone signaling pathways.

Conclusion

This compound is a synthetically versatile and scientifically valuable compound. Its strategic design, incorporating the acid-labile Boc protecting group, makes it an indispensable tool for the precise construction of complex peptides and the synthesis of novel thyroid hormone analogs. A thorough understanding of its synthesis, purification, and characterization is paramount for its effective application in advancing our knowledge of thyroid hormone biology and in the development of next-generation therapeutics for metabolic and endocrine disorders.

References

- Anderson, G. W., & McGregor, A. C. (1957). t-Butoxycarbonylamino acids and their use in peptide synthesis. Journal of the American Chemical Society, 79(22), 6180–6183.

-

Fengchen Group. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1. [Link]

- Flamant, F., & Gauthier, K. (2013).

- Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

PubChem. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630. [Link]

- Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. 14th Brazilian Meeting on Organic Synthesis.

-

ScienceOpen. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2011). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- Cheng, S. Y., Leonard, J. L., & Davis, P. J. (2010). Molecular aspects of thyroid hormone actions. Endocrine reviews, 31(2), 139–170.

-

Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 1213135-25-1 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum [chemicalbook.com]

- 11. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Boc-L-thyronine in Organic Solvents

Abstract

N-α-tert-butoxycarbonyl-L-thyronine (Boc-L-thyronine) is a critical protected amino acid derivative used extensively in the solid-phase peptide synthesis (SPPS) of thyronine-containing peptides and as a precursor in the development of novel thyroid hormone analogs. The efficiency of synthetic reactions, purification schemes, and formulation strategies hinges on a comprehensive understanding of its solubility characteristics. This technical guide provides an in-depth analysis of the solubility of this compound in a range of common organic solvents. We explore the underlying molecular principles governing its solubility, present a robust, replicable protocol for experimental solubility determination, and provide a comparative analysis of its behavior in polar aprotic, polar protic, and nonpolar solvents. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling informed solvent selection to optimize experimental outcomes and streamline development workflows.

The Molecular Basis of this compound Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The molecular structure of this compound presents a fascinating case of competing functionalities that directly influence its solubility profile.

-

The Thyronine Core: The backbone of the molecule is the L-thyronine structure, which consists of two phenyl rings linked by an ether bond. This diphenyl ether structure is large, rigid, and predominantly nonpolar, contributing to favorable interactions with nonpolar and moderately polar solvents through van der Waals forces.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group attached to the alpha-amino group is a bulky, sterically hindering moiety.[1] Its primary function is to prevent unwanted side reactions during peptide synthesis. From a solubility perspective, the Boc group is highly nonpolar (hydrophobic) and significantly increases the compound's affinity for less polar organic solvents compared to its unprotected L-thyronine counterpart.

-